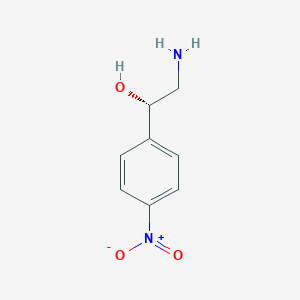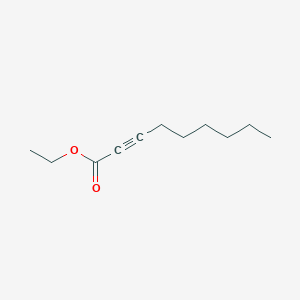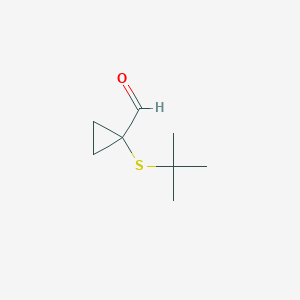![molecular formula C12H19NO2 B154753 4-[3-(Propylamino)propyl]benzene-1,2-diol CAS No. 125789-68-6](/img/structure/B154753.png)
4-[3-(Propylamino)propyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Propylamino)propyl]benzene-1,2-diol, also known as p-APB, is a chemical compound that has been widely used for scientific research purposes. It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
P-APB acts as a selective agonist of TAAR1, which is expressed in various regions of the brain and peripheral tissues. Upon binding to TAAR1, 4-[3-(Propylamino)propyl]benzene-1,2-diol activates a signaling cascade that results in the inhibition of adenylyl cyclase and the reduction of cAMP levels. This, in turn, leads to the modulation of neurotransmitter release and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
P-APB has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect synaptic plasticity, which is the ability of synapses to change their strength in response to activity. These effects are thought to be mediated by the activation of TAAR1 and the subsequent modulation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(Propylamino)propyl]benzene-1,2-diol in lab experiments is its high potency and selectivity for TAAR1. This allows for the precise modulation of TAAR1 activity without affecting other receptors or signaling pathways. However, one of the limitations of using 4-[3-(Propylamino)propyl]benzene-1,2-diol is its relatively short half-life, which requires frequent administration to maintain a steady-state concentration.
Direcciones Futuras
There are several future directions for the use of 4-[3-(Propylamino)propyl]benzene-1,2-diol in scientific research. One area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the role of TAAR1 in the regulation of energy metabolism and body weight. Additionally, the development of more potent and selective TAAR1 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[3-(Propylamino)propyl]benzene-1,2-diol involves the reaction of 4-hydroxyphenylacetone with propylamine in the presence of sodium cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-[3-(Propylamino)propyl]benzene-1,2-diol. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
P-APB has been used extensively in scientific research to study the role of TAAR1 in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, and to affect synaptic plasticity in the brain. 4-[3-(Propylamino)propyl]benzene-1,2-diol has also been used to investigate the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
Número CAS |
125789-68-6 |
|---|---|
Nombre del producto |
4-[3-(Propylamino)propyl]benzene-1,2-diol |
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
4-[3-(propylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-8-3-4-10-5-6-11(14)12(15)9-10/h5-6,9,13-15H,2-4,7-8H2,1H3 |
Clave InChI |
XSJOAOZUOZKNQM-UHFFFAOYSA-N |
SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCNCCCC1=CC(=C(C=C1)O)O |
Sinónimos |
1,2-Benzenediol, 4-[3-(propylamino)propyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



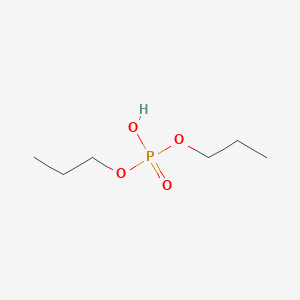
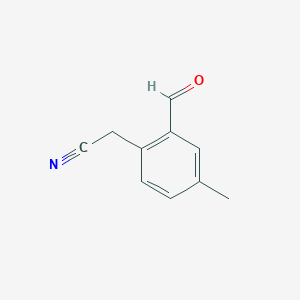
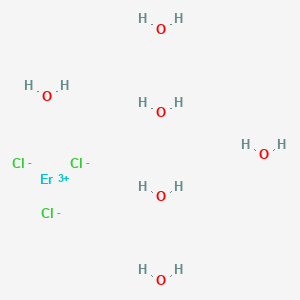

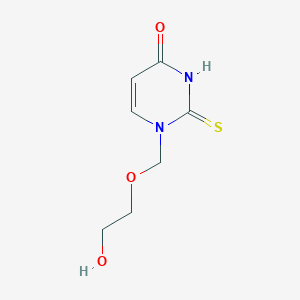
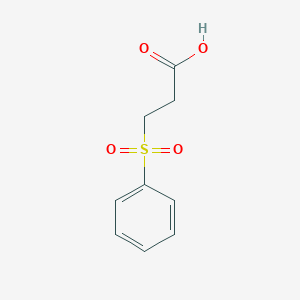
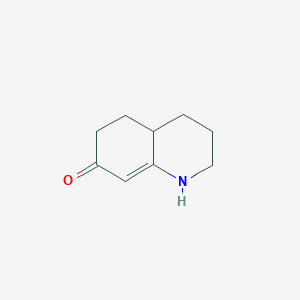
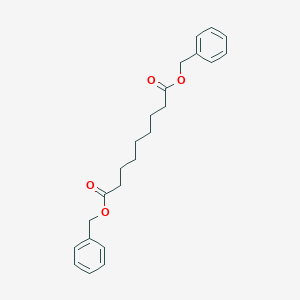

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
